Sabinyl acetate

Beschreibung

Significance and Context of Monoterpenoid Esters in Chemical Biology

Monoterpenoid esters represent a significant and diverse class of secondary metabolites synthesized by plants. unn.edu.ng These compounds, derived from the esterification of a monoterpene alcohol with a carboxylic acid, play crucial roles in plant physiology and ecology. researchgate.net In the field of chemical biology, they are of particular interest due to their wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and immunomodulatory effects. researchgate.net Their structural diversity allows them to interact with a variety of biological targets, making them valuable scaffolds for drug discovery and development. mdpi.com

Monoterpenoid esters are integral components of plant essential oils and are largely responsible for the characteristic aromas of many herbs and spices. researchgate.net Beyond their role in fragrance, these esters function as defense chemicals, protecting plants from herbivores, insects, and pathogens. unn.edu.ng For example, their release can attract natural predators of herbivorous insects, a form of indirect defense. unn.edu.ng Furthermore, some monoterpenoids have been shown to enhance plant resistance to abiotic stresses like high temperatures. unn.edu.ng The study of these esters provides insight into plant defense mechanisms, chemical signaling, and the complex interactions between plants and their environment. Their potential applications in medicine and agriculture continue to drive research into their synthesis, bioactivity, and mechanisms of action. researchgate.netmdpi.com

Overview of Sabinyl Acetate (B1210297) as a Bicyclic Monoterpenoid

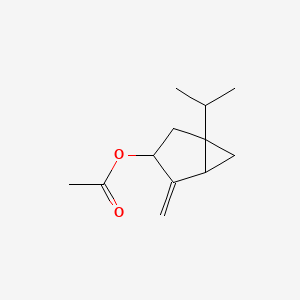

Sabinyl acetate is a naturally occurring bicyclic monoterpenoid. hmdb.ca It is the acetate ester of sabinol and is characterized by a thujane (B1196268) skeleton, which consists of a fused cyclopropane (B1198618) and cyclopentane (B165970) ring system. hmdb.canaturalproducts.net This structure classifies it as a bicyclic monoterpenoid. hmdb.ca The compound exists in different isomeric forms, with trans-sabinyl acetate being a commonly documented isomer in scientific literature. vulcanchem.com

This monoterpenoid ester is a constituent of the essential oils of various plants. It is notably found in species of the Lamiaceae (mint) and Asteraceae families. vulcanchem.com Significant sources include common sage (Salvia officinalis) and Savin juniper (Juniperus sabina). hmdb.cavulcanchem.commdpi.com In fact, its presence can serve as a potential biomarker for the consumption of sage and rosemary. hmdb.cafoodb.ca The concentration of this compound can vary considerably between plant species and even different parts of the same plant. For instance, studies on Algerian Juniperus sabina have shown that trans-sabinyl acetate can be a major constituent in the essential oil of male plants. univ-batna2.dz It is also found in a variety of other plants, including several Artemisia species and Helichrysum italicum. vulcanchem.comthegoodscentscompany.com

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C12H18O2 vulcanchem.com |

| Molecular Weight | 194.27 g/mol vulcanchem.com |

| IUPAC Name | 4-methylidene-1-(propan-2-yl)bicyclo[3.1.0]hexan-3-yl acetate vulcanchem.com |

| Classification | Bicyclic Monoterpenoid hmdb.ca |

| Appearance | Colourless to faint yellow oil biocrick.com |

| Solubility | Practically insoluble in water hmdb.ca |

| Boiling Point | 230-231 °C at 760 mmHg thegoodscentscompany.com |

| Flash Point | 83.89 °C (183.00 °F) thegoodscentscompany.com |

Scope and Research Objectives

The study of this compound presents numerous avenues for academic inquiry, spanning from its biosynthesis in plants to its potential pharmacological applications. The scope of current and future research is centered on elucidating the specific biological roles and mechanisms of action of this compound. A primary objective is to investigate the biosynthetic pathways leading to this compound formation in key plant species like Salvia and Juniperus. This involves identifying and characterizing the enzymes, such as specific acetyltransferases, responsible for the esterification of sabinol.

Another key research objective is to explore the ecological significance of this compound. This includes quantifying its role as a semiochemical in plant-insect interactions, specifically its function as a repellent or attractant for pollinators and herbivores. unn.edu.ng Further research aims to systematically evaluate its antimicrobial properties against a broad range of plant and human pathogens, building on initial findings of its activity. biosynth.com

Finally, a significant objective is to understand the structure-activity relationships of this compound and its isomers. This involves synthesizing analogs and derivatives to probe how modifications to its bicyclic structure affect its biological activities. Such studies are crucial for developing more potent and selective agents for potential use in agriculture or medicine, moving from its status as a natural product to a lead compound for targeted applications.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Sabinol |

Structure

3D Structure

Eigenschaften

IUPAC Name |

(4-methylidene-1-propan-2-yl-3-bicyclo[3.1.0]hexanyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-7(2)12-5-10(12)8(3)11(6-12)14-9(4)13/h7,10-11H,3,5-6H2,1-2,4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBWRFXQNNGSAQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C12CC1C(=C)C(C2)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90956784 | |

| Record name | 4-Methylidene-1-(propan-2-yl)bicyclo[3.1.0]hexan-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90956784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3536-54-7 | |

| Record name | 4-Methylene-1-(1-methylethyl)bicyclo[3.1.0]hex-3-yl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3536-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sabinyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003536547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylidene-1-(propan-2-yl)bicyclo[3.1.0]hexan-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90956784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | sabinyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Occurrence and Natural Distribution of Sabinyl Acetate

Plant Sources and Botanical Families

Sabinyl acetate (B1210297) is found in a diverse array of plants, with notable concentrations in species belonging to the Juniperus, Artemisia, Achillea, and Salvia genera.

Juniperus Species

The genus Juniperus, part of the Cupressaceae family, is a well-documented source of sabinyl acetate.

Juniperus sabina (Savin Juniper): This species is frequently characterized by high levels of this compound. Studies have shown that the essential oil of J. sabina can contain this compound in significant amounts, often alongside sabinene (B1680474). mdpi.comcdnsciencepub.com Research on J. sabina var. balkanensis has identified distinct chemotypes, including one where trans-sabinyl acetate is a dominant compound. mdpi.com For instance, some chemotypes from central Italy exhibited high trans-sabinyl acetate content (36.0–47.4%). phytologia.org In contrast, some populations, like those on Mt. Bistra and Mt. Biokovo, did not show the trans-sabinyl acetate chemotype. mdpi.com Analysis of commercial oil of savin also revealed d-sabinyl acetate as a major constituent, at levels of 37.5% to 38%. cdnsciencepub.com

Juniperus deltoides and Juniperus communis : While this compound is a key component in J. sabina, its presence and concentration can vary in other Juniperus species. Different chemotype distributions have been noted across the Balkans for J. deltoides and J. communis, indicating variability in their essential oil composition, which can include this compound. mdpi.com

Artemisia Species

The genus Artemisia (family Asteraceae) includes several species known to produce this compound.

Artemisia absinthium (Wormwood): The essential oil composition of A. absinthium is highly variable, with some chemotypes being rich in (E)-sabinyl acetate. researchgate.netkirj.ee Concentrations can range from being absent to as high as 70.5%. researchgate.netkirj.ee Studies in Lithuania have identified trans-sabinyl acetate as a predominant component in many samples, with levels between 21.8% and 51.3%. tandfonline.com In some cases, it was found to be the primary constituent, while in others it was the second or third most abundant compound. lmaleidykla.lt One sample was even characterized by a high amount of trans-sabinyl acetate (55.2%) with a near absence of thujones. nih.gov

Artemisia sodiroi : Essential oil from this Ecuadorean species has been found to be particularly rich in this compound, with one study reporting a concentration of 65.8%. researchgate.nettandfonline.comutpl.edu.ec

Artemisia dracunculus (Tarragon) and Artemisia herba-alba : this compound is also present in these species. In A. herba-alba from Tunisia, trans-sabinyl acetate was found in the leaves' essential oil at a concentration of 10.1%. japsonline.comjapsonline.com Another study on Tunisian A. herba-alba also lists this compound as a main component. mdpi.comnih.gov In Jordanian A. herba-alba, trans-sabinyl acetate was identified at 5.4%. tandfonline.com

Achillea Species

Several species within the Achillea genus (family Asteraceae) are known to contain this compound.

Achillea fragrantissima : The essential oil of this species has been shown to contain significant amounts of trans-sabinyl acetate. One study found it to be a major component in both the leaves (20.7%) and stems (24.0%). arabjchem.orgresearchgate.net Another study on Jordanian A. fragrantissima reported trans-sabinyl acetate concentrations fluctuating seasonally between 0.75% and 10.20%. tandfonline.com In Egyptian samples, it was found at 4.65% in hydrodistilled oil and 8.31% via SPME analysis. tandfonline.com

Achillea falcata : This species is noted as a source of biologically active trans-sabinyl esters. dntb.gov.ua

Achillea ligustica : The essential oil composition of this species varies depending on its origin. Samples from Sardinia, Italy, have been found to contain trans-sabinyl acetate at levels ranging from 0.9% to 17.6%. researchgate.netacs.orgscispace.com In some Sardinian samples, it is considered a main compound. akjournals.com

Salvia Species

The genus Salvia (family Lamiaceae) also includes species that produce this compound.

Salvia sericeo-tomentosa : This endemic Turkish species is remarkable for its exceptionally high content of this compound. Both varieties, sericeo-tomentosa and hatayica, have been reported to contain this compound at levels of 79.9% to 80.1%. acgpubs.orgresearchgate.netresearchgate.netacgpubs.orgacgpubs.orgistanbul.edu.tr

Salvia lavandulifolia (Spanish Sage): this compound is a known constituent of this sage's essential oil. acgpubs.org

Salvia multicaulis : The essential oil of this species has been found to contain trans-sabinyl acetate. One study on plants from Lebanon reported a concentration of 5.3%. nih.gov Another analysis of the same species also noted the presence of this compound at 4.6%. mdpi.com However, the composition can be variable, with other studies on Iranian populations not always listing it as a major component. ju.edu.joju.edu.jo

Other Plant Genera

This compound has also been identified in various other plant genera.

Egletes : The steam volatile components from the flower buds of Egletes viscosa include this compound. chemfaces.com

Ligusticum : The essential oil of Ligusticum porteri (Osha) contains this compound as a main component. tandfonline.comtandfonline.com

Zanthoxylum : This genus is also known to contain this compound.

Origanum : Some species within this genus may contain this compound.

Plectranthus : The essential oil of Plectranthus fruticosus contains this compound, with one report indicating it as the major component, accounting for over 60% of the total oil. asianpubs.orgnih.govsemanticscholar.org

Ruta : This genus is another source of this compound.

Table 1: Occurrence of this compound in Various Plant Species

| Botanical Family | Genus | Species | Reported Concentration (%) of this compound |

|---|---|---|---|

| Cupressaceae | Juniperus | J. sabina | 36.0–47.4% (trans-sabinyl acetate in some chemotypes) phytologia.org |

| Cupressaceae | Juniperus | J. sabina | 37.5–38% (d-sabinyl acetate) cdnsciencepub.com |

| Asteraceae | Artemisia | A. absinthium | up to 70.5% ((E)-sabinyl acetate) researchgate.netkirj.ee |

| Asteraceae | Artemisia | A. absinthium | 21.8–51.3% (trans-sabinyl acetate) tandfonline.com |

| Asteraceae | Artemisia | A. sodiroi | 65.8% researchgate.nettandfonline.comutpl.edu.ec |

| Asteraceae | Artemisia | A. herba-alba | 10.1% (trans-sabinyl acetate in leaves) japsonline.comjapsonline.com |

| Asteraceae | Achillea | A. fragrantissima | 20.7% (leaves), 24.0% (stems) (trans-sabinyl acetate) arabjchem.org |

| Asteraceae | Achillea | A. ligustica | 0.9–17.6% (trans-sabinyl acetate) researchgate.netacs.org |

| Lamiaceae | Salvia | S. sericeo-tomentosa | 79.9–80.1% acgpubs.orgresearchgate.netresearchgate.net |

| Lamiaceae | Salvia | S. multicaulis | 5.3% (trans-sabinyl acetate) nih.gov |

| Lamiaceae | Plectranthus | P. fruticosus | >60% nih.gov |

Geographic and Environmental Factors Influencing this compound Content

The concentration of this compound in the essential oils of plants is not static; it is influenced by a variety of geographic and environmental factors.

Studies on Artemisia absinthium across Europe have revealed the existence of distinct chemotypes based on geographical location. researchgate.netkirj.ee An (E)-sabinyl acetate-rich chemotype has been identified, indicating that geographical origin plays a crucial role in the chemical profile of the essential oil. researchgate.netkirj.ee For instance, samples from some regions may be rich in this compound, while those from other areas may be dominated by other compounds like thujones or myrcene. researchgate.net

In Artemisia herba-alba, the chemical composition of the essential oil, including the content of this compound, shows significant variation depending on the region. High levels of this compound have been noted specifically in oils from southern Tunisia. mdpi.com This suggests that the specific environmental conditions of that region, such as climate, soil type, and altitude, may favor the biosynthesis of this compound.

The developmental stage of the plant can also have a profound impact on this compound levels. In a study of Artemisia absinthium in Lithuania, the content of trans-sabinyl acetate was found to change significantly throughout the plant's life cycle. It was a minor component (0.8%) in the early leaf stage but increased dramatically to 52.6% of the total oil during the fruiting stage. tandfonline.com This indicates that the biosynthesis and accumulation of this compound are linked to the phenological development of the plant.

Genetic factors are also a primary determinant of a plant's chemical profile. Research on Juniperus sabina var. balkanensis has shown that the composition of essential oils is largely genetically determined. mdpi.com The existence of different chemotypes (e.g., high sabinene/low trans-sabinyl acetate versus low sabinene/high trans-sabinyl acetate) within the same species, sometimes in close proximity, points to a strong genetic control over the biosynthetic pathways leading to these compounds. mdpi.comphytologia.org

Chemotypic Variability of this compound in Plant Populations

Chemotypic variation, where populations of the same plant species produce different chemical profiles of secondary metabolites, is a well-documented phenomenon. This compound is often a key compound that defines specific chemotypes within a plant species. This variability can be influenced by genetic factors, geographical location, and environmental conditions.

Research Findings:

Juniperus sabina (Savin Juniper): Studies on Juniperus sabina have revealed distinct chemotypes based on the concentration of this compound. For instance, some populations in the Balkan region exhibit a high trans-sabinyl acetate (hiTS) chemotype, with concentrations around 39.8-39.9%, while others have a low trans-sabinyl acetate (loTS) chemotype with levels as low as 0.3-1.7%. phytologia.orgresearchgate.net In contrast, populations from the Iberian Peninsula and Kazakhstan were found to be high in sabinene but low in trans-sabinyl acetate. phytologia.org Further research on Algerian populations of J. sabina identified trans-sabinyl acetate as a major constituent in male plants (37.79%), whereas it was absent in female plants, indicating a clear chemical distinction between the sexes. univ-batna2.dzresearchgate.net A Canadian study of J. sabina leaf oil also reported high concentrations of d-sabinyl acetate (37.5-38%). cdnsciencepub.com

Artemisia species: Significant chemotypic variation is observed within the genus Artemisia. In Tunisian populations of Artemisia herba-alba, four distinct chemotypes have been classified: trans-sabinyl acetate, α-thujone/trans-sabinyl acetate, camphor (B46023), and α-thujone/camphor/β-thujone. nih.gov European populations of Artemisia absinthium (wormwood) also exhibit several chemotypes, including one rich in (E)-sabinyl acetate, with concentrations reaching up to 70.5%. kirj.ee Other identified chemotypes of A. absinthium include those rich in sabinene and myrcene, α- and β-thujone, and epoxy-ocimene. kirj.ee Similarly, different chemotypes of Artemisia abrotanum have been identified, including a trans-sabinyl acetate/α-terpineol chemotype. mdpi.com

Salvia officinalis (Common Sage): While camphor and α-thujone are often the dominant components in Salvia officinalis essential oil, this compound is also present, though typically in smaller amounts. keypublishing.orgresearchgate.netnih.gov For example, a study of sage from Lithuania identified trans-sabinyl acetate in trace amounts up to 0.1%. lmaleidykla.lt The variability in the major components suggests different chemotypes, although a specific this compound-dominant chemotype is less common in this species.

Achillea fragrantissima: In a study of Achillea fragrantissima from Saudi Arabia, trans-sabinyl acetate was a major component in both the leaf (20.7%) and stem (24.0%) essential oils, indicating its significance in the chemical profile of this species. arabjchem.orgvulcanchem.com

Lantana camara: This species is known for its wide range of chemotypes, often dominated by sesquiterpenes like β-caryophyllene and germacrene D. researchgate.nettandfonline.comresearchgate.netmdpi.com While this compound is not typically a defining compound for Lantana camara chemotypes, the extensive chemical diversity within this species highlights the potential for geographic and genetic factors to influence essential oil composition. researchgate.netnih.gov

Data Tables:

Table 1: Chemotypic Variation of trans-Sabinyl Acetate in Juniperus sabina

| Geographic Location/Chemotype | Plant Part | trans-Sabinyl Acetate (%) | Reference |

| Balkan Region (hiTS chemotype) | Leaves | 39.8 - 39.9 | phytologia.org |

| Balkan Region (loTS chemotype) | Leaves | 0.3 - 1.7 | phytologia.org |

| Algeria (male plants) | Foliage | 37.79 | univ-batna2.dz |

| Algeria (female plants) | Foliage | Not detected | univ-batna2.dz |

| Canada | Leaves | 37.5 - 38.0 | cdnsciencepub.com |

| Iberian Peninsula, Kazakhstan (loTS) | Leaves | Low concentrations | phytologia.org |

Table 2: this compound Content in Different Chemotypes of Artemisia species

| Species | Geographic Origin/Chemotype | This compound (%) | Reference |

| Artemisia absinthium | Europe ((E)-sabinyl acetate rich) | up to 70.5 | kirj.ee |

| Artemisia herba-alba | Tunisia (trans-sabinyl acetate chemotype) | Major component | nih.gov |

| Artemisia abrotanum | Not specified (trans-sabinyl acetate/α-terpineol) | Not specified | mdpi.com |

Table 3: this compound Content in Other Plant Species

| Plant Species | Geographic Origin | Plant Part | This compound (%) | Reference |

| Achillea fragrantissima | Saudi Arabia | Leaves | 20.7 | arabjchem.org |

| Achillea fragrantissima | Saudi Arabia | Stems | 24.0 | arabjchem.org |

| Salvia officinalis | Lithuania | Aerial parts | trace - 0.1 | lmaleidykla.lt |

Biosynthesis and Metabolic Pathways of Sabinyl Acetate

Mevalonate (B85504) Pathway Precursors and Intermediates

The biosynthesis of sabinyl acetate (B1210297), like all terpenoids, originates from fundamental five-carbon building blocks synthesized through the mevalonate (MVA) pathway. ontosight.aiias.ac.in This crucial metabolic route, also known as the isoprenoid pathway, operates in the cytoplasm of plant cells and is responsible for producing isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). ontosight.airesearchgate.netslideshare.net

The pathway commences with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). slideshare.net The subsequent reduction of HMG-CoA to mevalonate is a key regulatory and irreversible step. ias.ac.in Through a series of phosphorylation and decarboxylation reactions, mevalonate is converted into IPP. slideshare.net An isomerase then facilitates the conversion of IPP to DMAPP. ias.ac.in

The head-to-tail condensation of one molecule of IPP and one molecule of DMAPP yields geranyl diphosphate (GPP), a ten-carbon acyclic monoterpene precursor. ias.ac.inresearchgate.net GPP serves as the universal substrate for a diverse class of enzymes known as monoterpene synthases, which catalyze the formation of the various cyclic and acyclic monoterpene skeletons, including the thujane (B1196268) skeleton of sabinene (B1680474), the direct precursor to sabinyl acetate. nih.govmdpi.com

Enzymatic Transformations and Catalysis

The conversion of the acyclic precursor GPP into the final this compound molecule involves a series of highly specific enzymatic reactions. These transformations are catalyzed by distinct classes of enzymes, including synthases and oxidoreductases, which dictate the structure and stereochemistry of the resulting compounds.

Sabinene as a Biosynthetic Precursor

Sabinene is established as the foundational monoterpene from which this compound is derived. mdpi.com In several plant species, particularly within the genus Juniperus, sabinene and trans-sabinyl acetate are dominant and biosynthetically linked components of the essential oil. mdpi.com Observational studies often reveal a strong negative correlation between the concentrations of sabinene and its corresponding acetate, suggesting a direct precursor-product relationship where sabinene is converted into this compound. mdpi.comresearchgate.net Research on Artemisia absinthium has shown that labeled sabinene is converted into this compound, providing direct evidence for this biosynthetic step. psu.edu

Role of Specific Synthases and Oxidoreductases (e.g., Cytochrome P450 enzymes)

The functionalization of the sabinene skeleton is primarily mediated by Cytochrome P450 monooxygenases (CYPs), a large and diverse family of heme-thiolate enzymes. nih.govtandfonline.com These enzymes are critical in the metabolism of a wide range of endogenous compounds and xenobiotics in plants. tandfonline.commdpi.com In the context of this compound biosynthesis, CYPs catalyze the hydroxylation of sabinene to form sabinol, a key intermediate.

Research on Western redcedar (Thuja plicata) has identified a specific P450 enzyme, CYP750B1, that performs the hydroxylation of (+)-sabinene. nih.govresearchgate.netoup.com This enzyme is responsible for the crucial oxidation step that introduces a hydroxyl group onto the sabinene ring, leading to the formation of sabinol, which can then be further metabolized. While the primary role of CYP750B1 in T. plicata is in the biosynthesis of thujone, this reaction exemplifies the type of enzymatic activity required to produce the sabinol precursor of this compound. nih.gov The subsequent acetylation of sabinol to this compound is catalyzed by an acetyltransferase, an enzymatic step that has been observed in various plant species.

| Enzyme Class | Specific Enzyme Example | Function in Pathway | Plant Example |

| Monoterpene Synthase | (+)-Sabinene synthase | Cyclization of GPP to (+)-sabinene | Thuja plicata nih.gov |

| Cytochrome P450 Monooxygenase | CYP750B1 | Hydroxylation of (+)-sabinene to (+)-trans-sabinol | Thuja plicata researchgate.netoup.com |

| Acetyltransferase | Not yet specifically identified | Acetylation of sabinol to this compound | Juniperus sabina mdpi.com |

Conversion of Geraniol (B1671447) to this compound

The biosynthesis of this compound can be traced back to the acyclic monoterpene alcohol geraniol, or more accurately, its activated form, geranyl diphosphate (GPP). researchgate.netpsu.edu Studies using radiolabeled precursors have demonstrated that [l-³H]geraniol is directly converted into this compound in the leaves of Artemisia absinthium. psu.edu The pathway proceeds via the cyclization of GPP by a terpene synthase to form the bicyclic olefin sabinene. nih.gov This sabinene molecule then undergoes hydroxylation and subsequent acetylation to yield this compound, as detailed in the preceding sections. While geraniol itself can be converted, the metabolically active precursor for the initial cyclization is its pyrophosphate ester, GPP. ethz.chresearchgate.netnih.gov

Stereospecificity in Biosynthetic Routes (e.g., (+)-sabinene to (+)-trans-sabinol)

The enzymatic reactions in the biosynthesis of this compound are highly stereospecific, resulting in the formation of distinct stereoisomers. The hydroxylation of (+)-sabinene is a critical step where this specificity is evident. In Western redcedar, the enzyme CYP750B1 exclusively catalyzes the conversion of (+)-sabinene to (+)-trans-sabinol. nih.govoup.comubc.ca The alternative isomer, (+)-cis-sabinol, is not produced in this reaction, highlighting the precise stereochemical control exerted by the enzyme's active site. nih.govoup.com This stereoselectivity is crucial as it determines the final structure of downstream products. The subsequent acetylation to form trans-sabinyl acetate preserves this stereochemistry. This contrasts with pathways in other plants, such as common garden sage, where thujone biosynthesis proceeds via a (+)-cis-sabinol intermediate, demonstrating that different plant lineages have evolved enzymes with distinct stereospecificities. oup.com

Genetic Basis of this compound Biosynthesis

The production of this compound and its precursors is under direct genetic control. The specific genes encoding the biosynthetic enzymes, from the terpene synthases to the cytochrome P450s and acetyltransferases, determine a plant's capacity to synthesize this compound.

In studies of savin juniper (Juniperus sabina), the distribution of chemotypes with varying ratios of sabinene to trans-sabinyl acetate suggests a simple genetic model. It has been proposed that a single, crucial gene following a classic Mendelian dominant/recessive inheritance pattern may control the conversion of sabinene to trans-sabinyl acetate. mdpi.com The identification of specific genes, such as the (+)-sabinene synthase and CYP750B1 in Thuja plicata, provides concrete evidence for the molecular genetic basis of the pathway's initial steps. nih.gov

Regulation of Biosynthetic Pathways in Plantae

The biosynthesis of this compound, a bicyclic monoterpene ester, is subject to complex regulatory mechanisms within plants. These processes are influenced by a variety of internal and external factors that modulate the expression of genes encoding biosynthetic enzymes and the availability of precursors. The production of monoterpenoids, including this compound, is often localized in specialized plant tissues and can vary significantly with developmental stage and environmental conditions.

The regulation of secondary metabolite biosynthesis, such as that of terpenoids, is intricately controlled at the molecular level by various genes and transcription factors. mdpi.com Environmental stressors, both biotic (like pathogen attack) and abiotic (such as light, temperature, and soil fertility), can trigger signaling cascades that lead to the accumulation of these compounds as a defense mechanism. mdpi.com Transcription factors like WRKY, MYB, AP2/ERF, bZIP, bHLH, and NAC are known to regulate genes responsible for secondary metabolite biosynthesis in response to stress. mdpi.com

The core building blocks for monoterpenes are derived from the mevalonic acid (MVA) and the methylerythritol phosphate (B84403) (MEP) pathways. However, studies on the biosynthesis of this compound have revealed interesting aspects of precursor utilization. For instance, in an experiment with Juniperus sabina, it was observed that when [2-14C]-labeled mevalonic acid was used as a precursor, a remarkable 90% of the radioactive label was incorporated into the acetate moiety of this compound, rather than the sabinene portion. ias.ac.in This suggests a potential metabolic link where MVA is catabolized into smaller units that re-enter the general metabolic pool, which are then used for the synthesis of the acetyl group. ias.ac.in

Furthermore, the availability of acetyl-CoA is a critical factor for the esterification step in this compound formation. The acetate pathway, which provides malonyl-CoA for flavonoid biosynthesis, is regulated transcriptionally in conjunction with the flavonoid-specific genes. nih.gov This co-regulation ensures a steady supply of the necessary building blocks. It is plausible that a similar regulatory mechanism governs the provision of acetyl-CoA for the production of this compound.

The concentration and composition of essential oils, including this compound, are also influenced by meteorological factors. Studies on Artemisia pontica have shown variations in the content of compounds like this compound based on different geographical locations and climatic conditions, indicating a strong environmental influence on its biosynthesis. lmaleidykla.lt Plant growth regulators, such as auxins and cytokinins, are also known to dramatically alter both growth and the accumulation of secondary products in plant cell cultures, which could be a regulatory factor for this compound production. pakbs.org

Table 1: Factors Influencing this compound Biosynthesis in Plantae

| Factor | Description | Potential Effect on this compound Production |

| Genetic | Expression levels of biosynthetic genes (e.g., terpene synthases, acetyltransferases). | Determines the catalytic capacity for synthesis. |

| Developmental | Plant age and tissue type (e.g., young vs. mature leaves). | Production is often tissue-specific and varies with developmental stage. juniperus.org |

| Environmental | Light, temperature, water availability, soil nutrients. | Can enhance or suppress the expression of biosynthetic genes. mdpi.comlmaleidykla.lt |

| Biotic Stress | Herbivory and pathogen attack. | Induces defense responses, often leading to increased production of secondary metabolites. mdpi.com |

| Precursor Supply | Availability of isopentenyl pyrophosphate (IPP), dimethylallyl pyrophosphate (DMAPP), and acetyl-CoA. | A limiting factor for the overall rate of biosynthesis. ias.ac.innih.gov |

| Hormonal | Plant hormones like jasmonates, salicylates, auxins, and cytokinins. | Act as signaling molecules to regulate gene expression. pakbs.org |

| Transcription Factors | Proteins like MYB, bHLH, WRKY that bind to DNA and control gene transcription. | Key regulators that integrate various signals to control the biosynthetic pathway. mdpi.comnih.gov |

Biotransformation by Microorganisms

Biotransformation, utilizing microorganisms or their enzymes, presents an alternative and environmentally conscious approach for the synthesis of chemical compounds like this compound. smolecule.comslideshare.net This method leverages the metabolic machinery of microbes to perform specific chemical conversions, often with high stereo- and regioselectivity under mild reaction conditions. slideshare.net

The microbial production of this compound can be envisioned through the esterification of its precursor, sabinol, with an acetate donor. This process would typically involve a lipase (B570770) or an esterase enzyme capable of catalyzing the reaction. Microorganisms are a rich source of such enzymes. The biotransformation can be carried out using whole microbial cells (either growing, resting, or immobilized) or with isolated enzymes. slideshare.net

A key advantage of using microorganisms is their inherent ability to metabolize and assimilate simple carbon sources like acetate. semanticscholar.org Various microorganisms, including bacteria such as Escherichia coli and yeasts like Saccharomyces cerevisiae and Yarrowia lipolytica, have been metabolically engineered to utilize acetate as a carbon source for the production of value-added chemicals. nih.gov In these organisms, acetate is converted to the central metabolic intermediate, acetyl-CoA, through pathways involving enzymes like acetyl-CoA synthetase (ACS) or the combined action of acetate kinase (ACKA) and phosphate acetyltransferase (PTA). nih.govmdpi.com This generated acetyl-CoA can then be channeled towards the synthesis of various compounds.

For the production of this compound, a potential biotransformation strategy would involve a co-culture system or a metabolically engineered microorganism. One organism could be engineered to produce sabinol from a simple sugar, while another, or the same organism, could be engineered to efficiently convert an inexpensive acetate source into activated acetyl-CoA. A suitable acyltransferase or lipase would then catalyze the final esterification step.

Research has demonstrated the ability of various microorganisms to perform biotransformations on terpenoids. While specific studies detailing the microbial biotransformation to directly produce this compound are not abundant, the principles are well-established. The conversion of organic compounds through microbial enzymatic reactions such as oxidation, reduction, and hydrolysis is a common industrial practice. slideshare.net Given that this compound can be hydrolyzed to sabinol and acetic acid, the reverse reaction—esterification—is certainly feasible using microbial enzymes. smolecule.com

Table 2: Potential Microbial Systems for this compound Biotransformation

| Microorganism Type | Relevant Metabolic Capability | Potential Role in Biotransformation | Example Organisms |

| Bacteria | Acetate assimilation, expression of heterologous enzymes. | Engineered to produce sabinol and/or the acyltransferase for esterification. Can utilize acetate as a co-substrate. nih.govmdpi.com | Escherichia coli, Corynebacterium glutamicum, Pseudomonas putida nih.gov |

| Yeast | Robust industrial fermenters, capable of post-translational modifications of enzymes. | Can be engineered to produce sabinol and express lipases/esterases for the conversion. | Saccharomyces cerevisiae, Yarrowia lipolytica nih.gov |

| Fungi | Natural producers of a wide array of extracellular enzymes, including lipases and esterases. | Source of enzymes for in vitro biotransformation or used as whole-cell catalysts. slideshare.net | Aspergillus species, Rhizopus species |

Chemical Synthesis and Derivatization Strategies for Sabinyl Acetate

Conventional Chemical Synthesis Routes (e.g., Esterification of Sabinol)

The primary and most conventional method for synthesizing sabinyl acetate (B1210297) is through the chemical esterification of its corresponding alcohol, sabinol. vulcanchem.com This reaction represents a classic approach in organic synthesis for forming esters.

The process involves the reaction of sabinol (4-methylene-1-(1-methylethyl)-3-bicyclo[3.1.0]hexanol) with an acylating agent, typically acetic acid or its more reactive counterpart, acetic anhydride. smolecule.comvulcanchem.com To facilitate the reaction and achieve practical conversion rates, a strong acid catalyst is generally required. Sulfuric acid is a commonly used catalyst for this purpose. vulcanchem.com

Table 1: Key Components in Conventional Synthesis of Sabinyl Acetate

| Role | Compound Name | Chemical Formula |

| Alcohol Precursor | Sabinol | C₁₀H₁₆O |

| Acylating Agent | Acetic Acid | C₂H₄O₂ |

| Catalyst | Sulfuric Acid | H₂SO₄ |

| Product | This compound | C₁₂H₁₈O₂ |

This table summarizes the principal reactants and catalysts involved in the esterification of sabinol.

Chemoenzymatic and Biocatalytic Approaches (e.g., enzymatic synthesis using lipases)

In recent years, biocatalysis has emerged as a powerful and environmentally friendly alternative to conventional chemical synthesis. Chemoenzymatic and biocatalytic methods for producing esters like this compound offer significant advantages, including high selectivity (regio-, chemo-, and enantioselectivity), mild reaction conditions, and reduced generation of hazardous waste. researchgate.netufc.br Lipases are the most versatile and widely used class of enzymes for these transformations due to their stability in organic solvents and lack of need for cofactors. ufc.br

The enzymatic synthesis of this compound can be achieved through two main lipase-catalyzed reactions:

Esterification: The direct reaction of sabinol with acetic acid.

Transesterification (Acylation): The reaction of sabinol with an activated acyl donor, such as vinyl acetate.

Lipases from various microbial sources, including Candida antarctica (specifically Lipase (B570770) B, often immobilized as CALB), Aspergillus niger, and Pseudomonas fluorescens, have been successfully employed in the synthesis of various acetate esters. ufc.brscielo.brnih.gov These enzymes can perform kinetic resolutions, where one enantiomer of a racemic alcohol or acetate is preferentially reacted, yielding enantiomerically enriched products and unreacted substrate. ufc.brscielo.br For instance, the lipase-catalyzed hydrolysis of a racemic acetate can produce a chiral alcohol with high enantiomeric excess. scielo.br This high degree of selectivity is a major advantage over non-biological methods. researchgate.net

Table 2: Research Findings on Lipase-Catalyzed Kinetic Resolution of Acetate Esters

| Lipase Source | Co-Solvent | Temperature (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee) |

| Aspergillus niger | n-butanol (20%) | 45 | 6 | 50 | >99% |

| Pseudomonas fluorescens | THF (20%) | 30 | 24 | ~50 | 96% (alcohol), 97% (acetate) |

This table presents representative data from studies on the kinetic resolution of acetate esters using lipases, demonstrating the high efficiency and selectivity of biocatalytic methods. ufc.brscielo.br The data is illustrative of the potential for applying these methods to this compound synthesis.

Synthesis of Analogues and Derivatives for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are a fundamental component of medicinal chemistry and materials science, aiming to understand how the chemical structure of a compound influences its biological or functional activity. georgiasouthern.edunih.gov By synthesizing a series of analogues or derivatives where specific parts of the molecule are systematically modified, researchers can identify the key structural features—or pharmacophores—responsible for its effects. georgiasouthern.edunih.gov

In the context of this compound, SAR studies can be performed by creating a library of related sabinyl esters. This involves replacing the acetate group with other acyl groups of varying chain lengths, branching, or functionality. For example, researchers have synthesized a series of trans-sabinol esters, including formate, butanoate, isobutanoate, and tiglate, to evaluate how these changes affect their biological profiles. nih.govresearchgate.net

A study on the essential oil of Achillea falcata identified several of these trans-sabinyl esters and proceeded to synthesize them for biological evaluation. nih.govresearchgate.net The investigation revealed that these structural modifications led to varying degrees of antinociceptive and acetylcholinesterase (AChE) inhibitory activities. nih.gov For instance, trans-sabinyl tiglate showed significant antinociceptive effects in a hot plate test, while other esters exhibited moderate AChE inhibition. nih.govresearchgate.net These findings demonstrate that even subtle changes to the ester moiety can modulate the biological activity, providing valuable insights for the potential development of new therapeutic agents. nih.gov

Table 3: Synthesized Analogues of this compound for SAR Studies

| Derivative Name | Acyl Group | Research Focus |

| trans-Sabinyl formate | Formate | Antinociceptive & AChE inhibitory activity |

| trans-Sabinyl acetate | Acetate | Antinociceptive & AChE inhibitory activity |

| trans-Sabinyl butanoate | Butanoate | Antinociceptive & AChE inhibitory activity |

| trans-Sabinyl isobutanoate | Isobutanoate | Antinociceptive & AChE inhibitory activity |

| trans-Sabinyl 2-methylbutanoate | 2-Methylbutanoate | Antinociceptive & AChE inhibitory activity |

| trans-Sabinyl 3-methylbutanoate | 3-Methylbutanoate | Antinociceptive & AChE inhibitory activity |

| trans-Sabinyl tiglate | Tiglate | Antinociceptive & AChE inhibitory activity |

This table lists various ester derivatives of trans-sabinol that have been synthesized to explore structure-activity relationships. nih.govresearchgate.net

Stereoselective and Enantioselective Synthesis Methods

The biological and sensory properties of chiral molecules are often highly dependent on their three-dimensional arrangement, or stereochemistry. This compound possesses multiple chiral centers, meaning it can exist in different stereoisomeric forms (enantiomers and diastereomers). The trans-isomer is a well-documented example. vulcanchem.comrsc.org Therefore, methods that can control the stereochemical outcome of a synthesis to produce a single, desired isomer are of great importance.

Stereoselective and enantioselective synthesis strategies aim to achieve this control. Such methods are crucial for producing compounds with consistent and predictable activities. nih.gov General approaches in stereoselective synthesis include:

Use of Chiral Precursors: Starting the synthesis from a readily available, enantiomerically pure natural product. For example, syntheses of other complex terpenes have utilized (−)-isopulegol as a chiral starting block to build more complex structures with defined stereochemistry. rsc.orgresearchgate.net

Chiral Catalysis: Employing chiral catalysts (metal complexes or organocatalysts) that can direct a reaction to favor the formation of one stereoisomer over others.

Substrate-Controlled Reactions: Designing a synthesis where the existing stereocenters in the substrate molecule itself direct the stereochemistry of newly formed centers. researchgate.net

Enzymatic Resolutions: As discussed in section 4.2, enzymes can selectively react with one enantiomer in a racemic mixture, allowing for the separation of stereoisomers. ufc.br

While specific, detailed reports on the total enantioselective synthesis of this compound are not prevalent in the provided sources, the principles are well-established in organic chemistry. For instance, stereoselective Wittig reactions have been used to create specific double bond geometries in the synthesis of other acetate-containing natural products. nih.gov Applying these established methodologies would be the logical approach to achieving a highly controlled, stereoselective synthesis of a specific this compound isomer.

Advanced Analytical Methodologies for Sabinyl Acetate Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental tool for isolating sabinyl acetate (B1210297) from the complex matrices of essential oils and other natural extracts. Gas chromatography, in particular, is extensively used due to the volatile nature of sabinyl acetate.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary and powerful technique for the identification and quantification of this compound in volatile samples like essential oils. vulcanchem.comcore.ac.uk This method combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.

In GC-MS analysis, the sample is vaporized and separated into its individual components as it travels through a capillary column. The retention time, the time it takes for a compound to pass through the column, is a key identifier. For this compound, retention indices are often calculated to standardize results across different systems. These indices vary depending on the type of column used (polar or non-polar). For instance, trans-sabinyl acetate has shown retention indices between approximately 1265 and 1291 on non-polar columns and around 1650 on polar columns. vulcanchem.comnist.gov

Once separated, the molecules enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a pattern of mass-to-charge ratios of the fragments, serves as a molecular fingerprint. The mass spectrum of this compound exhibits characteristic fragment ions that are used for its definitive identification. researchgate.net For example, a common fragmentation pattern involves the loss of the acetyl group.

GC-MS has been instrumental in identifying this compound in the essential oils of various plants, including Juniperus sabina, Artemisia absinthium, and Egletes viscosa. chemfaces.comresearchgate.netphytologia.org Studies have utilized GC-MS to determine the chemical composition of essential oils, where this compound is often a major constituent. chemfaces.comacademicjournals.orgx-mol.net The technique is also employed to analyze the volatile components of plant extracts obtained through different methods, such as hydrodistillation and microwave-assisted extraction. mdpi.com

Table 1: GC-MS Retention Data for trans-Sabinyl Acetate

| Column Type | Active Phase | Retention Index |

| Capillary | HP-1 | 1291 |

| Capillary | RTX-1 | 1278 |

| Capillary | OV-1 | 1265 |

| Capillary | RTX-Wax (polar) | 1650 |

| Capillary | HP-5MS | 1289 |

| Capillary | DB-5 | 1290 |

This table is interactive. You can sort and filter the data.

Gas Chromatography-Flame Ionization Detector (GC-FID)

For the quantitative analysis of this compound, Gas Chromatography with a Flame Ionization Detector (GC-FID) is frequently employed. mdpi.com While GC-MS is excellent for identification, GC-FID is often preferred for its high sensitivity and wide linear range in quantification.

In this setup, after the components are separated by the gas chromatograph, they are burned in a hydrogen-air flame. The combustion of organic compounds like this compound produces ions, generating a current that is proportional to the amount of the compound present. This allows for precise measurement of the concentration of this compound in a sample.

GC-FID is often used in conjunction with GC-MS. x-mol.netmdpi.com First, GC-MS is used to identify the components in a mixture, and then GC-FID is used for accurate quantification of the identified compounds, including this compound. mdpi.com This dual-technique approach ensures both correct identification and precise measurement of the compound's concentration in complex mixtures such as essential oils. researchgate.netmdpi.com

High-Resolution Mass Spectrometry

While standard GC-MS is widely used, High-Resolution Mass Spectrometry (HRMS) offers an even greater level of accuracy for the identification of this compound. HRMS can measure the mass of a molecule with very high precision, allowing for the determination of its elemental formula. This is particularly useful in distinguishing between compounds that may have the same nominal mass but different elemental compositions. The monoisotopic molecular weight of this compound is 194.13067982. vulcanchem.com HRMS can confirm this exact mass, providing a high degree of confidence in the identification of this compound, especially in complex samples where multiple compounds may have similar retention times and mass spectra.

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the detailed molecular structure of this compound. These techniques probe the interaction of molecules with electromagnetic radiation to provide information about their functional groups and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural determination of organic molecules like this compound. vulcanchem.comd-nb.info Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized to provide a complete picture of the molecule's structure.

1D NMR, including ¹H (proton) and ¹³C (carbon-13) NMR, provides information about the different types of hydrogen and carbon atoms in the molecule and their chemical environments. The chemical shifts, signal integrations, and coupling patterns in the ¹H NMR spectrum reveal the number and connectivity of protons. The ¹³C NMR spectrum shows the number of different carbon environments.

2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between atoms. These experiments help to piece together the bicyclic framework and the position of the acetate group in the this compound molecule. The structure of this compound and its isomers has been confirmed through detailed 1D and 2D NMR analysis. chemfaces.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound. vulcanchem.comrsc.org When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. An IR spectrum shows the absorption of radiation at these frequencies, which correspond to particular functional groups.

For this compound, the most characteristic absorption band in its IR spectrum is the strong peak corresponding to the carbonyl (C=O) stretch of the ester functional group, typically appearing in the region of 1735 cm⁻¹. researchgate.net Other key absorptions include those for C-O stretching and C-H stretching of the alkyl and vinyl groups within the molecule. IR spectroscopy, often used in conjunction with other techniques, provides rapid and straightforward confirmation of the presence of the ester functionality in this compound.

X-ray Crystallography for Absolute Configuration

X-ray crystallography stands as a definitive analytical method for the unequivocal determination of a molecule's absolute configuration. core.ac.uk This technique is particularly crucial for chiral molecules like this compound, providing three-dimensional structural information at the atomic level. The methodology is founded on the principle of anomalous diffraction (or resonant scattering), which occurs due to the interaction between X-ray photons and the electrons of the atoms within a crystal. mit.edu

For non-centrosymmetric crystals, this interaction causes a small but measurable difference in the intensity of Friedel pairs—reflections (hkl) and their inverses (-h-k-l). mit.edu The ability to accurately measure these intensity differences is the basis for determining the absolute structure. The Flack parameter is a critical value derived from the diffraction data during the refinement process; a value close to zero for a given enantiomer confirms that the absolute configuration has been correctly assigned. researchgate.net

Historically, the presence of heavier atoms (like sulfur or bromine) was considered necessary to produce a sufficiently strong anomalous scattering signal. mit.edu However, advancements in diffractometer technology, X-ray sources, and refinement methods now allow for the reliable determination of absolute configuration for molecules containing only light atoms such as oxygen, which is the case for this compound. mit.edu This capability is vital for the structural elucidation of natural products that often lack heavier atoms. mit.edu

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are indispensable for the analysis of this compound within complex mixtures like essential oils. numberanalytics.comijpsjournal.com These integrated systems offer superior sensitivity, resolution, and specificity compared to standalone methods. numberanalytics.com The most common and powerful hyphenated technique for volatile compounds such as this compound is Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.net

The principle of GC-MS involves two key stages:

Separation : The gas chromatograph separates the individual components of a complex volatile mixture based on their boiling points and affinity for the column's stationary phase. ijpsjournal.com

Identification : As each separated component elutes from the GC column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint for identification. researchgate.netijarnd.com

This combination allows for the robust qualitative and quantitative evaluation of chemicals in a mixture. researchgate.net GC-MS is a favored technique for analyzing the chemical composition of essential oils, enabling the precise identification and quantification of constituents like this compound even when they are present in trace amounts. researchgate.net

Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Profiling

Headspace Solid-Phase Microextraction (HS-SPME) is a modern, solvent-free, and rapid sample preparation technique used extensively for the profiling of volatile and semi-volatile compounds, including this compound. tandfonline.comresearchgate.net The method involves exposing a fused-silica fiber, coated with a specific polymeric stationary phase, to the headspace (the gas phase) above a solid or liquid sample in a sealed vial. tandfonline.com Volatile analytes from the sample partition into the headspace and are adsorbed by the fiber coating. Following this extraction period, the fiber is retracted and directly inserted into the hot injector of a gas chromatograph, where the adsorbed compounds are thermally desorbed for separation and analysis, typically by GC-MS. tandfonline.commdpi.com

HS-SPME is particularly effective for studying the volatile profiles of aromatic plants and beverages, as it minimizes thermal degradation of labile compounds and selectively extracts volatiles from complex matrices. tandfonline.com Research studies have successfully employed HS-SPME to identify this compound in various natural sources.

| Source Material | This compound Isomer Identified | Key Experimental Conditions | Associated Findings | Reference |

|---|---|---|---|---|

| Dried aerial parts of Achillea fragrantissima | trans-Sabinyl acetate | Fiber: Polydimethylsiloxane (PDMS), 100-μm. Exposure: 60°C for 30 min. | Identified as one of the major volatile components (8.31%) of the Egyptian plant. | tandfonline.com |

| Red wine distillates (e.g., from Pinot Noir, Cabernet Sauvignon) | (E)-Sabinyl acetate | Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS). Exposure: 60 min at 23°C. | Identified as a key chemical marker distinguishing the aroma profiles of specific grape cultivars. | agriculturejournals.cz |

In silico Methods (e.g., Molecular Docking, Cheminformatics)

In silico methods, which utilize computer simulations and computational models, are increasingly valuable in natural product research for predicting the biological activities and physicochemical properties of compounds like this compound. researchgate.netmdpi.com These approaches can screen vast virtual libraries of molecules, saving significant time and resources compared to traditional laboratory screening.

Cheminformatics involves the use of computational tools to analyze and screen large chemical databases. nih.gov In the context of this compound, cheminformatics could be used to search for natural analogs or to predict its absorption, distribution, metabolism, and excretion (ADME) properties based on its molecular structure. researchgate.net

Molecular Docking is a prominent in silico technique that simulates the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein or enzyme. The primary goals of molecular docking are to predict the binding mode and to estimate the binding affinity of the ligand-receptor complex. mdpi.com This binding affinity is expressed as a scoring function, often as a negative value in kilocalories per mole (kcal/mol), where a more negative value signifies a more stable interaction and stronger binding potential. mdpi.comphcog.com This allows researchers to hypothesize the mechanism of action for a compound by identifying its potential biological targets and ranking its binding efficacy against known active molecules.

| Ligand | Target Protein | Predicted Binding Energy (kcal/mol) | Predicted Interactions |

|---|---|---|---|

| This compound | Enzyme X (e.g., Acetylcholinesterase) | -6.8 | Hydrogen bonds, hydrophobic interactions |

| Reference Inhibitor | Enzyme X (e.g., Acetylcholinesterase) | -8.2 | Hydrogen bonds, pi-alkyl interactions |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| trans-Sabinyl acetate |

Mechanistic Investigations of Biological Activities of Sabinyl Acetate Non Clinical Focus

Antimicrobial and Antifungal Mechanisms

Sabinyl acetate (B1210297) has demonstrated notable antimicrobial activity against a spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal species. vulcanchem.com The proposed mechanisms often involve the disruption of cellular integrity and key pathogenic processes. Its lipophilic nature is believed to facilitate interaction with microbial cell membranes. researchgate.netcore.ac.uk

Effects on Bacterial Strains (e.g., B. subtilis, S. aureus, E. coli, P. aeruginosa)

Sabinyl acetate exhibits a range of inhibitory effects against several common bacterial strains. Research on essential oils where this compound is a major component has provided insights into its antibacterial action. For instance, essential oils from Salvia sericeo-tomentosa, containing up to 80.1% this compound, have shown significant activity against Staphylococcus aureus and Bacillus subtilis. acgpubs.orgresearchgate.net The activity against Gram-negative bacteria like Escherichia coli is also notable, although some studies report modest effects against Pseudomonas aeruginosa. vulcanchem.comresearchgate.net

The primary mechanism is thought to involve the disruption of the bacterial cell membrane, leading to increased permeability and loss of essential ions and macromolecules. core.ac.uk This disruption can compromise cellular respiration and other vital metabolic processes.

Table 1: Antibacterial Activity of this compound and Associated Essential Oils

| Bacterial Strain | Type | Observation | Finding | Citation |

|---|---|---|---|---|

| Staphylococcus aureus | Gram-positive | Inhibition Zone | 15 mm | vulcanchem.com |

| Staphylococcus aureus | Gram-positive | Minimum Inhibitory Concentration (MIC) | 0.3 mg/mL* | researchgate.net |

| Bacillus subtilis | Gram-positive | Minimum Inhibitory Concentration (MIC) | 0.3 mg/mL* | researchgate.net |

| Escherichia coli | Gram-negative | Inhibition Zone | 12 mm | vulcanchem.com |

| Escherichia coli | Gram-negative | Minimum Inhibitory Concentration (MIC) | Significant activity observed* | researchgate.net |

| Pseudomonas aeruginosa | Gram-negative | Minimum Inhibitory Concentration (MIC) | Modest activity observed* | researchgate.net |

Result from an essential oil with this compound as a primary component (79.9-80.1%).

Effects on Fungal and Yeast Species (e.g., Candida albicans, Candida krusei)

The antifungal properties of this compound are significant, particularly against opportunistic yeast species from the Candida genus. Studies have confirmed its inhibitory action against Candida albicans and the often drug-resistant Candida krusei. vulcanchem.commdpi.combalkandentaljournal.com The mechanism of action is believed to be similar to its antibacterial effects, focusing on compromising the fungal cell structure.

Essential oils containing terpenes and their derivatives, like this compound, can penetrate the fungal cell wall and cytoplasmic membrane. core.ac.uk This leads to increased permeability and the disruption of the mitochondrial membrane, affecting electron transport and ultimately causing cellular damage. core.ac.uk

Table 2: Antifungal Activity of this compound

| Fungal/Yeast Species | Observation | Finding | Citation |

|---|---|---|---|

| Candida albicans | Inhibition Zone | 14 mm | vulcanchem.com |

| Candida albicans | Susceptibility | Reported antifungal activity | mdpi.com |

| Candida krusei | Susceptibility | Reported antifungal activity | mdpi.combalkandentaljournal.com |

Inhibition of Pathogen Growth and Virulence Factors

Beyond direct growth inhibition, a key aspect of this compound's antimicrobial mechanism is its ability to interfere with virulence factors, which are crucial for pathogen survival and infectivity. This anti-virulence approach targets processes like biofilm formation and the secretion of enzymes and toxins, potentially reducing the likelihood of resistance development. nih.govresearchgate.net

This compound has been shown to disrupt microbial cell adhesion and inhibit the formation of biofilms, which are structured communities of microbial cells that are notoriously resistant to conventional antibiotics. vulcanchem.com In pathogens like S. aureus and P. aeruginosa, essential oils containing this compound have been observed to inhibit the expression of soluble virulence factors, including DNase, hemolysins, and siderophores. nih.gov This suggests that this compound can attenuate the pathogenicity of microbes without necessarily killing them, representing a modern strategy in antimicrobial research. nih.gov

Antioxidant Mechanisms

This compound has demonstrated antioxidant potential in various in vitro assays. vulcanchem.comchemfaces.com This activity is attributed to its ability to neutralize free radicals and modulate cellular pathways involved in oxidative stress.

Free Radical Scavenging Activity (e.g., DPPH assay)

A common method to evaluate antioxidant capacity is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. Essential oils rich in this compound have consistently shown an ability to scavenge DPPH radicals. uliege.beresearchgate.netajol.info This activity indicates that the compound can donate a hydrogen atom or an electron to neutralize the free radical, thereby terminating the oxidative chain reaction.

The antioxidant capacity is often compared to standard antioxidants like butylated hydroxytoluene (BHT). While some studies show that the essential oils are less potent than pure synthetic antioxidants, their activity is still considered significant. chemfaces.comajol.info

Table 3: DPPH Radical Scavenging Activity of this compound-Containing Essential Oils | Plant Source | this compound Content | Antioxidant Activity (IC50) | Comparison | Citation | | :--- | :--- | :--- | :--- | :--- | | Achillea wilhelmsii (Flower) | 6.56% | 232.34 ppm | Weaker than BHT (45.59 ppm) | chemfaces.com | | Artemisia herba-alba | 9.13% | 50.00 µg/ml | Weaker than BHT (37.80 µg/ml) | ajol.info | | Artemisia herba-alba | Not specified | Interesting antioxidant activity noted | researchgate.net |

IC50: The concentration of the substance that causes 50% inhibition of the DPPH radical.

Modulation of Oxidative Stress Pathways

In addition to direct radical scavenging, this compound is implicated in the modulation of cellular oxidative stress pathways. Research has shown that extracts rich in this compound can significantly lower the levels of malondialdehyde (MDA), a key biomarker of lipid peroxidation and oxidative damage. vulcanchem.com

Furthermore, related studies on essential oil components suggest a mechanism involving the modulation of inducible nitric oxide synthase (iNOS) levels, an enzyme that can contribute to oxidative stress when overexpressed. frontiersin.org There is also evidence that certain natural compounds can reduce reactive oxygen species (ROS) levels and selectively regulate the expression of antioxidant genes, such as superoxide (B77818) dismutase (sod), which are critical components of the cell's endogenous antioxidant defense system. researchgate.net This indicates that this compound may help protect cells from oxidative damage by influencing these complex regulatory networks.

Interaction with Reactive Oxygen Species (ROS)

The interaction of this compound with reactive oxygen species (ROS) is understood primarily through the broader context of how volatile isoprenoids, the chemical class to which it belongs, mitigate oxidative stress. Environmental and biotic stressors can lead to the overproduction of ROS in organisms, causing oxidative damage to vital biomolecules like DNA, proteins, and lipids. researchgate.neticm.edu.pl Volatile terpenes, including this compound, are thought to confer protection through several proposed mechanisms.

Firstly, the lipophilic nature of these compounds may allow them to stabilize cellular membranes, thereby minimizing lipid peroxidation, a key consequence of oxidative damage. Secondly, these volatile isoprenoids can directly interact with ROS. This interaction can lead to the formation of reactive electrophilic species which, in turn, may act as signaling molecules to induce the organism's own antioxidant defense systems. A third proposed mechanism is the direct scavenging of ROS, which prevents their accumulation and the subsequent oxidative damage. cabidigitallibrary.org The emission of monoterpenes and sesquiterpenes by plants, for instance, is a known strategy to reduce ROS-induced damage. cnr.it While these mechanisms are established for the general class of volatile isoprenoids, specific studies detailing the direct quenching rates or the precise nature of the interaction between this compound and specific ROS are not yet extensively documented. However, some reports do note the antioxidant capacity of essential oils containing this compound. researchgate.net

Antifeedant and Insecticidal Mechanisms (against certain insect species)

This compound is a component of essential oils that exhibit significant antifeedant and insecticidal properties against various insect species. The mechanisms underlying these effects are primarily neurotoxic. scielo.org.coscielo.org.conih.govmdpi.com

The insecticidal action of essential oil constituents often involves interference with key neurotransmitter systems in insects. Two primary targets have been identified: the octopaminergic system and the GABA (gamma-aminobutyric acid)-gated chloride channels. scielo.org.conih.gov Octopamine is a crucial neuromodulator in insects, regulating vital functions such as heart rate, movement, and behavior; disruption of octaminergic signaling can lead to a collapse of the insect's nervous system. nih.gov Similarly, the GABA receptor is a major inhibitory neurotransmitter receptor in insects. Compounds that interfere with GABA-gated chloride channels can lead to hyperexcitation, convulsions, and death.

Another significant neurotoxic mechanism is the inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine (B1216132) at synaptic clefts. scielo.org.coscielo.org.comdpi.com Inhibition of AChE leads to an accumulation of acetylcholine, causing persistent stimulation of cholinergic receptors, which results in paralysis and eventual death of the insect. While this compound is present in essential oils known to act via these neurotoxic pathways, the specific affinity and binding characteristics of this compound itself to these insect neuronal receptors are areas requiring more direct investigation.

The repellent activity observed with essential oils containing this compound is considered a physiological defense mechanism against plant-derived toxins. ej-chem.org

Enzyme Inhibition Mechanisms

Cholinesterase Inhibition (e.g., Acetylcholinesterase)

The inhibition of acetylcholinesterase (AChE) is a key mechanism underlying the neurotoxic effects of many essential oils. scielo.org.comdpi.com this compound has been identified as a constituent in essential oils that demonstrate AChE inhibitory activity. dntb.gov.ua The fundamental mechanism of AChE inhibitors is to prevent the enzyme from hydrolyzing acetylcholine, thereby increasing the concentration and duration of this neurotransmitter in the synapse. sci-hub.senih.gov

Enzyme kinetic studies reveal different types of inhibition, including competitive, non-competitive, and mixed inhibition, which describe how the inhibitor interacts with the enzyme and its substrate. nih.govugm.ac.id For example, a competitive inhibitor typically binds to the active site of the enzyme, directly competing with the substrate. A non-competitive inhibitor binds to an allosteric site (a site other than the active site), changing the enzyme's conformation and reducing its efficiency. sci-hub.se While the AChE inhibitory potential of essential oils containing this compound is established, specific kinetic studies to determine the precise type of inhibition (e.g., competitive, non-competitive) and the binding affinity (Ki value) of pure this compound for acetylcholinesterase have not been extensively reported.

Table 1: Acetylcholinesterase Inhibitory Activity of an Essential Oil Containing this compound

| Plant Source | Major Constituents | Target Enzyme | Observed Inhibition |

| Artemisia abrotanum | 1,8-cineole, artemisia ketone, cis-sabinyl acetate, etc. | Acetylcholinesterase (AChE) | Showed notable inhibitory activity |

Data derived from studies on essential oil extracts.

Urease Inhibition

Urease is a metalloenzyme containing two nickel ions in its active site, which are crucial for its catalytic activity of hydrolyzing urea. nih.govnih.govebi.ac.uk The mechanism of urease inhibitors often involves interaction with these nickel ions. nih.govresearchgate.net Inhibitors can act as chelating agents, binding to the nickel ions and thus blocking the active site. The binding can be facilitated by functional groups containing electronegative atoms like oxygen, nitrogen, and sulfur. researchgate.net

While essential oils from various plants have been screened for urease inhibitory activity, direct studies on the specific mechanism of this compound are limited. researchgate.net For instance, the essential oil of Artemisia absinthium, which can contain this compound, has been shown to inhibit the urease enzyme. researchgate.net However, the contribution of individual components like this compound to this inhibition is not yet fully elucidated. The general proposed mechanism would involve this compound's oxygen atoms potentially interacting with the nickel center of the enzyme, but this requires confirmation through specific binding and kinetic studies.

Table 2: Urease Inhibitory Activity of an Essential Oil Containing this compound

| Plant Source | Target Enzyme | Inhibition Percentage |

| Artemisia absinthium | Urease | 86.7% |

Data derived from a study on the essential oil. researchgate.net

Alpha-Amylase Inhibition

Alpha-amylase is a key enzyme in carbohydrate metabolism, responsible for breaking down large polysaccharides like starch into smaller sugars. nih.govresearchgate.net Inhibition of this enzyme is a therapeutic strategy for managing postprandial hyperglycemia. The mechanism of α-amylase inhibitors involves binding to the enzyme, thereby preventing or slowing down its digestion of starch. researchgate.net This inhibition can be of different types, such as competitive, non-competitive, or uncompetitive, which can be determined through enzyme kinetic studies. spkx.net.cn

Essential oils from plants such as savin juniper (Juniperus sabina), which is known to be dominated by sabinene (B1680474) and trans-sabinyl acetate, have been investigated for their α-amylase inhibitory potential. nih.gov Similarly, essential oils from Artemisia absinthium have demonstrated α-amylase inhibition. researchgate.net While these oils show activity, the specific role and mechanistic details of this compound in this inhibition are not well defined. It is plausible that, like other inhibitors, it could interfere with the enzyme's active site or an allosteric site, but further research on the pure compound is needed.

Table 3: Alpha-Amylase Inhibitory Activity of an Essential Oil Containing this compound

| Plant Source | Target Enzyme | Inhibition Percentage |

| Artemisia absinthium | α-Amylase | 81.8% |

Data derived from a study on the essential oil. researchgate.net

Interaction with NADPH Oxidase

NADPH oxidase is a membrane-bound enzyme complex that plays a crucial role in producing reactive oxygen species (ROS). nih.gov Inhibition of NADPH oxidase is a mechanism to counteract excessive ROS production and associated oxidative stress. Molecular docking studies have been employed to investigate the interaction of natural compounds with this enzyme complex. ej-chem.orgresearchgate.netmdpi.com These computational studies predict the binding affinity and potential binding sites of ligands on the enzyme's subunits.

Table 4: Predicted Binding Affinity of Compounds from an Artemisia Essential Oil with NADPH Oxidase

| Compound Class | Enzyme Target | Method | Finding |

| Terpenoids | NADPH Oxidase | Molecular Docking | Various phytoconstituents showed strong binding affinities. |

Finding based on a study of Artemisia absinthium essential oil, which may contain this compound. researchgate.net

Cellular and Molecular Mechanisms of Anti-proliferative Effects (e.g., Cancer Cell Lines)